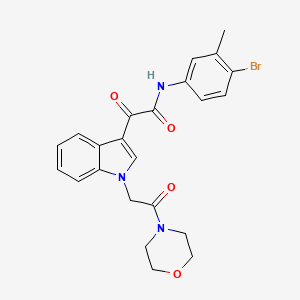
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H22BrN3O4 and its molecular weight is 484.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 872857-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H22BrN3O4 with a molecular weight of 484.3 g/mol. The structure incorporates a bromo-substituted phenyl ring and an indole moiety linked through a morpholino group, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 872857-60-8 |
| Molecular Formula | C23H22BrN3O4 |
| Molecular Weight | 484.3 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a key mechanism through which many anti-inflammatory drugs exert their effects. The compound has shown moderate inhibitory activity against COX-II, which is implicated in various inflammatory processes.
In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from 0.52μM to 22.25μM for COX-I and COX-II inhibition . The most potent derivatives reported have IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into a more effective therapeutic agent.
The mechanism of action for this compound likely involves the following pathways:
- COX Inhibition : By inhibiting COX-II, the compound reduces the synthesis of prostaglandins that mediate inflammation and pain.
- Antioxidant Activity : Preliminary data suggest that the compound may also exhibit antioxidant properties, further contributing to its anti-inflammatory effects.
- Modulation of Cytokines : The compound may influence cytokine levels involved in inflammatory responses, although specific data on this aspect remains limited.
Study 1: In Vitro Evaluation of COX Inhibition
In a comparative study evaluating various compounds for COX inhibition, this compound was found to have a moderate selectivity index compared to Celecoxib, a well-known COX-II inhibitor. The study reported an IC50 value for the compound that was comparable but slightly higher than that of Celecoxib .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications in the phenyl and morpholino groups significantly affect biological activity. Variants with different substituents on the phenyl ring showed enhanced potency against COX-II while maintaining low toxicity profiles.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4/c1-15-12-16(6-7-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGROXBSYVVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














